molecular formula C21H26Cl2N2O3 B1668490 Cgp 29030A CAS No. 113240-27-0

Cgp 29030A

Cat. No. B1668490
Key on ui cas rn: 113240-27-0
M. Wt: 425.3 g/mol
InChI Key: OGLXGFIBROXFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804661

Procedure details

71.9 g of 3,5-dimethoxybenzoyl chloride dissolved in 700 ml of CH2Cl2 are added at room temperature to a solution of 80.5 g of 1-(p-chlorophenethyl)-piperazine in 1200 ml of CH2Cl2. The rate of addition is so selected that the exothermic reaction remains under control. The whole is then stirred for 15 minutes under reflux and then for a further 1 hour at room temperature. After the addition of 1900 ml of diethyl ether, the whole is stirred for 15 minutes and then the resulting precipitate is filtered off with suction. The precipitate is dissolved in 3.3 litres of boiling ethanol. The colourless precipitate that is obtained after cooling to approximately 20° is filtered off with suction, washed with a little ethanol and dried under a high vacuum for 16 hours at 80°. 1-p-chlorophenethyl-4-(3,5-dimethoxybenzoyl)-piperazine hydrochloride having a melting point of 244°-246° (decomposition) is thus obtained.
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
1900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6]([Cl:8])=[O:7].[Cl:14][C:15]1[CH:28]=[CH:27][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1.C(OCC)C>C(Cl)Cl>[ClH:8].[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:6](=[O:7])[C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=3)[CH2:23][CH2:22]2)=[CH:27][CH:28]=1 |f:4.5|

Inputs

Step One
Name
Quantity
71.9 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1)OC
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80.5 g
Type
reactant
Smiles
ClC1=CC=C(CCN2CCNCC2)C=C1
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1900 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The whole is then stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
is so selected that the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
for a further 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the whole is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in 3.3 litres of boiling ethanol
CUSTOM
Type
CUSTOM
Details
The colourless precipitate that is obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to approximately 20°
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with a little ethanol
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum for 16 hours at 80°
Duration
16 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.ClC1=CC=C(CCN2CCN(CC2)C(C2=CC(=CC(=C2)OC)OC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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